molecular formula C9H10O4 B564686 2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid CAS No. 1185016-45-8

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid

Cat. No.: B564686
CAS No.: 1185016-45-8
M. Wt: 188.129
InChI Key: QRMZSPFSDQBLIX-BOCFXHSMSA-N
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Description

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is a labeled form of homovanillic acid, a major metabolite of dopamine. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves the incorporation of carbon-13 isotopes into the homovanillic acid molecule. This is typically achieved through a series of chemical reactions starting from labeled precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the incorporation of the isotopes without altering the chemical structure of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced catecholamines, and various substituted derivatives, which are useful in different biochemical assays and research applications .

Scientific Research Applications

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is widely used in scientific research, including:

Mechanism of Action

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid exerts its effects by serving as a stable isotope-labeled analog of homovanillic acid. It is metabolized in the same way as the non-labeled compound, allowing researchers to track its distribution and quantify its levels in biological samples. The molecular targets include enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase .

Comparison with Similar Compounds

Similar Compounds

    Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.

    Dihydroxyphenylacetic Acid: A metabolite of dopamine, used in studies of neurotransmitter metabolism.

    Homovanillyl Alcohol: A related compound used in the study of oxidative enzymes

Uniqueness

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its stable isotope labeling, which allows for precise quantification and tracking in biochemical assays. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .

Properties

IUPAC Name

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZSPFSDQBLIX-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675921
Record name [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185016-45-8
Record name [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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